(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
Scientific Research Applications
Chiral Separation and Analysis
- Capillary Electrophoresis for Chiral Separation: Sulfonamide derivatives have been utilized in the chiral separation of enantiomers, such as in the case of tamsulosin, a drug used for treating prostate diseases. The technique employs capillary electrophoresis with sulfated-beta-cyclodextrin as a chiral selector, highlighting the utility of sulfonamide derivatives in analytical chemistry for achieving baseline separation of isomers (Maier et al., 2005).
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine with Sulfonamide Derivatives for Photodynamic Therapy: New zinc phthalocyanine compounds substituted with sulfonamide derivative groups have been synthesized. These compounds demonstrate high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their properties make them suitable for targeting cancer cells without harming surrounding healthy tissues (Pişkin et al., 2020).
Anticancer Agents
- Microtubule-Targeted Anticancer Agents: A series of (E)-N-aryl-2-arylethenesulfonamides have been synthesized and evaluated for their anticancer activity. These compounds show potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Their mechanism involves disrupting microtubule formation and arresting cells in the mitotic phase, making them promising candidates for cancer therapy (Reddy et al., 2013).
Molecular Conformation and Assembly
- Influence of Methylation on Molecular Assembly: Research on arylsulfonamide para-alkoxychalcone hybrids has revealed how methylene group insertion affects molecular conformation and crystal structure. This insight is crucial for understanding the assembly properties of such compounds, potentially influencing their application in materials science and molecular engineering (De Castro et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-8-6-7-11-17(15)18(22-2)14-19-23(20,21)13-12-16-9-4-3-5-10-16/h3-13,18-19H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNBXUZWJQBLE-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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